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Compound of Interest

Compound Name:

N'-(5-Bromo-2-

hydroxybenzylidene)benzenesulfo

nohydrazide

Cat. No.: B610832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a Schiff base compound

belonging to the sulfonamide class of molecules. This class is of significant interest in drug

discovery due to the diverse biological activities exhibited by its members. Structurally, the

molecule features a benzenesulfonohydrazide moiety linked to a 5-bromo-2-

hydroxybenzylidene group. This arrangement of aromatic rings and functional groups confers

upon it the potential to interact with various biological targets, making it a candidate for

investigation as a therapeutic agent. These notes provide an overview of its potential

applications in anticancer and antimicrobial research, along with detailed protocols for its

evaluation.

Physicochemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b610832?utm_src=pdf-interest
https://www.benchchem.com/product/b610832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₃H₁₁BrN₂O₃S

Molecular Weight 371.21 g/mol

Appearance Likely a crystalline solid

Solubility
Expected to be soluble in organic solvents like

DMSO and ethanol

Applications in Drug Discovery
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide holds promise in two

primary areas of drug discovery: oncology and infectious diseases.

Anticancer Activity
While specific studies on N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide are

limited, related Schiff base and sulfonamide compounds have demonstrated significant

anticancer properties. The proposed mechanism often involves the induction of apoptosis

(programmed cell death) in cancer cells. For instance, a structurally related compound, N'-(5-

bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide, has been identified as a potent

inducer of apoptosis.[1] This suggests that N'-(5-Bromo-2-
hydroxybenzylidene)benzenesulfonohydrazide may also exert its cytotoxic effects through

the activation of apoptotic pathways.

Potential Signaling Pathway Involvement:

The induction of apoptosis is a complex process involving multiple signaling cascades. Based

on the activity of similar compounds, N'-(5-Bromo-2-
hydroxybenzylidene)benzenesulfonohydrazide could potentially modulate key proteins in

the apoptotic pathway.
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Caption: Proposed apoptotic pathway initiated by the compound.

Antimicrobial Activity
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be

relevant in the fight against microbial infections. The primary mechanism of action for many

sulfonamides is the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic

acid synthesis in bacteria.[2] As structural analogs of para-aminobenzoic acid (PABA),

sulfonamides competitively inhibit DHPS, thereby halting bacterial growth.

Quantitative Data for a Related Compound:

While specific minimum inhibitory concentration (MIC) values for N'-(5-Bromo-2-
hydroxybenzylidene)benzenesulfonohydrazide are not readily available in the cited

literature, a study on the closely related compound, 3-bromo-N'-(5-bromo-2-hydroxy-3-

methoxybenzylidene)benzohydrazide, provides valuable insight into its potential antimicrobial

efficacy.

Bacterial Strain MIC (µg/mL)

Streptococcus pyogenes 100

Streptococcus agalactiae 100

Staphylococcus aureus 100

Bacillus anthracis 100

Klebsiella pneumoniae 25

Pseudomonas aeruginosa 100

Penicillin (Control) 12.5

Data extracted from a study on a structurally similar compound and should be considered

indicative.
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The benzenesulfonohydrazide moiety of the title compound is expected to be the key

pharmacophore for its antibacterial activity, targeting the folate biosynthesis pathway.
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Caption: Inhibition of bacterial folate synthesis pathway.

Experimental Protocols
The following are detailed protocols for the preliminary assessment of N'-(5-Bromo-2-
hydroxybenzylidene)benzenesulfonohydrazide's biological activity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT
Assay
This protocol is designed to determine the concentration of the compound that inhibits cell

growth by 50% (IC₅₀).

Materials:

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

Human cancer cell line (e.g., MCF-7, A549, HCT116)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b610832?utm_src=pdf-body-img
https://www.benchchem.com/product/b610832?utm_src=pdf-body
https://www.benchchem.com/product/b610832?utm_src=pdf-body
https://www.benchchem.com/product/b610832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dimethyl sulfoxide (DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding:

Harvest and count the cells.

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Compound Treatment:

Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

Perform serial dilutions of the stock solution in a complete culture medium to achieve the

desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration

should not exceed 0.5%.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-

cell control (medium only).

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition and Incubation:

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

Formazan Solubilization:

Carefully remove the medium from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the compound concentration and determine the

IC₅₀ value using appropriate software.
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Caption: Workflow for the MTT cytotoxicity assay.
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Protocol 2: Antimicrobial Susceptibility Testing using
Broth Microdilution
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the

compound against various bacterial strains.

Materials:

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Spectrophotometer

Procedure:

Compound Preparation:

Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL).

In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

Add 100 µL of the compound stock solution (or a working dilution) to well 1.

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and

continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth

control) and 12 (sterility control) will not contain the compound.

Inoculum Preparation:

Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland

standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately

1.5 x 10⁶ CFU/mL.

Inoculation:

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL

of sterile MHB only.

The final volume in each well will be 100 µL, and the final bacterial concentration will be

approximately 7.5 x 10⁵ CFU/mL.

Incubation:

Cover the plate and incubate at 37°C for 18-24 hours.

MIC Determination:

After incubation, visually inspect the wells for turbidity.

The MIC is the lowest concentration of the compound at which there is no visible bacterial

growth.

The growth control (well 11) should be turbid, and the sterility control (well 12) should be

clear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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